Spinacetin

Vue d'ensemble

Description

Spinacetin is a flavonoid compound that has been isolated from various plant sources, including the aerial parts of Gnaphalium uliginosum and the roots of Chenopodium bonus-henricus . It is known for its anti-inflammatory and anti-asthmatic properties, making it a subject of interest in pharmacological research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Spinacetin can be synthesized through the extraction and isolation from plant sources. The process involves the use of solvents and chromatographic techniques to purify the compound. For example, the extraction from Gnaphalium uliginosum involves the use of solvents like methanol, followed by chromatographic separation using polyamide, silica gel, and Sephadex LH-20 .

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes but on a larger scale. This would involve the use of industrial-grade solvents and large-scale chromatographic equipment to ensure the efficient isolation of this compound from plant materials.

Analyse Des Réactions Chimiques

Inhibition of Mast Cell Degranulation

Spinacetin suppresses IgE/antigen-stimulated histamine release and calcium mobilization in bone marrow-derived mast cells (BMMCs):

Suppression of Cytokine Production

This compound inhibits IL-6 and COX-2 expression via NF-κB and Akt pathways:

Selective Targeting of Syk-Dependent Pathways

This compound inhibits FcεRI-mediated signaling without affecting Lyn or Fyn kinases:

Differential Effects on Cell Lines

This compound’s activity is specific to IgE/antigen-activated cells (e.g., RBL-2H3) but not PMA/A23187-stimulated HMC-1 cells:

| Cell Line | Stimulus | This compound Effect | Source |

|---|---|---|---|

| RBL-2H3 | IgE/antigen | 70% suppression of ERK/JNK/p38 | |

| HMC-1 | PMA/A23187 | No inhibition of MAPKs/Akt |

Key Mechanistic Insights

-

Upstream Specificity : Targets Syk-PLCγ-Ca²⁺ axis without altering Lyn/Fyn kinases .

-

Downstream Effects : Blocks NF-κB via Akt/IκBα and MAPK/cPLA₂ pathways .

-

Therapeutic Potential : Mitigates allergic inflammation by dual inhibition of degranulation and lipid mediator synthesis .

Research Gaps and Recommendations

While biochemical interactions are well-documented, synthetic or metabolic reactions (e.g., oxidation, glycosylation) of this compound remain unstudied. For reaction discovery, tools like CAS SciFinder ( ) or Reaction Chemistry & Engineering ( ) are recommended to explore uncharted synthetic pathways.

Applications De Recherche Scientifique

Chemical Properties and Sources

Spinacetin is a flavonoid glycoside, specifically identified as 3-O-β-D-glucopyranosyl(1→6)-caffeoyl-4-hydroxyphenyl. It is commonly extracted from plants such as Euphorbia pulcherrima and Inula japonica . Its chemical structure facilitates various biological activities, making it a subject of interest in medicinal research.

Anti-Inflammatory Effects

This compound has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively suppresses mast cell activation, which is crucial in allergic responses and inflammatory processes. Specifically, this compound inhibits the release of histamine and other inflammatory mediators such as leukotriene C4 (LTC4) and interleukin-6 (IL-6) .

Mechanism of Action:

- Inhibition of Syk Signaling Pathway: this compound disrupts the Syk-dependent activation of IgE/Ag-mediated mast cells, leading to reduced phosphorylation of key proteins involved in inflammation such as ERK1/2, JNK1/2, and p38 MAPKs .

- Reduction of Histamine Release: In vitro studies demonstrate that this compound significantly decreases histamine release from IgE-sensitized bone marrow-derived mast cells (BMMCs) .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound exhibits analgesic properties. Studies have shown that it can alleviate pain associated with inflammatory conditions. The compound's ability to modulate pain pathways makes it a candidate for developing new analgesic therapies .

Sedative and Muscle Relaxant Effects

Research also suggests that this compound may possess sedative and muscle relaxant properties. These effects could be beneficial in treating conditions characterized by muscle tension and anxiety .

Case Study 1: In Vivo Anti-Inflammatory Effects

A study conducted on mice demonstrated that oral administration of this compound significantly reduced IgE/Ag-mediated passive cutaneous anaphylaxis (PCA) reactions. This finding supports its potential use as an anti-allergic agent .

Case Study 2: Efficacy in Pain Management

Clinical trials involving topical applications of arnica extracts containing this compound showed comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in managing osteoarthritis pain. Patients reported significant pain reduction without the adverse effects commonly associated with NSAIDs .

Potential Future Applications

Given its diverse pharmacological properties, this compound holds promise for various therapeutic applications:

- Development of Anti-Allergic Medications: Its ability to inhibit mast cell activation could lead to new treatments for allergic conditions.

- Pain Management Therapies: this compound's analgesic properties may contribute to the development of safer pain relief options.

- Functional Food Ingredient: this compound-rich extracts from plants could be integrated into functional foods aimed at promoting health and preventing inflammation-related diseases .

Mécanisme D'action

Spinacetin exerts its effects through multiple molecular targets and pathways:

Syk Signaling Pathway: this compound inhibits the activation of Syk, a tyrosine kinase involved in immune cell signaling.

Nuclear Factor-κB (NF-κB) Pathway: It suppresses the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines.

Mitogen-Activated Protein Kinases (MAPKs): this compound inhibits the phosphorylation of MAPKs, which are involved in cellular responses to stress and inflammation.

Calcium Mobilization: It reduces intracellular calcium mobilization, which is crucial for various cellular processes.

Comparaison Avec Des Composés Similaires

Spinacetin is compared with other flavonoid compounds such as:

Quercetagetrin: Another flavonoid with similar anti-inflammatory properties.

Patulitrin: Known for its antioxidant activity.

Tinctoside: A flavonoid with potential medicinal applications.

Uniqueness: this compound’s unique combination of anti-inflammatory, anti-asthmatic, and antioxidant properties sets it apart from other flavonoids. Its ability to inhibit multiple signaling pathways involved in inflammation makes it a valuable compound for further research and potential therapeutic applications .

Activité Biologique

Spinacetin, a flavonoid compound found in various plants, has garnered attention for its potential biological activities, particularly its anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

Overview of this compound

This compound (CAS: 3153-83-1) is a flavonoid known for its presence in various herbal medicines. Its structure includes multiple hydroxyl groups that contribute to its biological activities. Research indicates that this compound exhibits significant anti-inflammatory effects, primarily through the modulation of immune cell functions and signaling pathways.

The biological activity of this compound can be summarized through its interactions with key signaling pathways and cellular processes:

- Inhibition of Mast Cell Activation : this compound has been shown to suppress the activation of mast cells, which are crucial in allergic responses. It inhibits the phosphorylation of several proteins involved in mast cell activation, including Syk, LAT, and PLCγ, leading to reduced histamine release and inflammatory mediator production .

-

Downregulation of Pro-inflammatory Signaling : this compound affects various signaling pathways:

- NF-κB Pathway : It inhibits the translocation of the NF-κB subunit p65 from the cytoplasm to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as IL-6 and COX-2 .

- MAPK Pathway : this compound reduces the phosphorylation of MAPKs (ERK1/2, JNK1/2, and p38), which are critical for mediating inflammatory responses .

- Calcium Mobilization : The compound also attenuates intracellular calcium mobilization in activated mast cells, which is essential for degranulation and release of inflammatory mediators .

Anti-inflammatory Effects

A study demonstrated that oral administration of this compound significantly reduced IgE/Ag-mediated passive cutaneous anaphylaxis (PCA) reactions in mice. This effect was attributed to its ability to inhibit mast cell activation and subsequent inflammatory processes .

Inhibition of Nitric Oxide Production

This compound was found to weakly inhibit nitric oxide (NO) production in macrophages while significantly reducing prostaglandin E2 levels. These findings suggest that this compound may modulate inflammatory responses by targeting multiple pathways involved in inflammation .

Case Study 1: Allergic Responses

In a controlled study involving RBL-2H3 cells (a model for mast cells), this compound treatment resulted in a marked decrease in histamine release upon IgE/Ag stimulation. The concentrations used (1, 2, and 5 μM) were effective without affecting cell viability .

Case Study 2: Cancer Research

Research indicates potential applications of this compound in cancer therapy. Its antioxidant activity has been explored in relation to breast cancer, where it may inhibit tumor growth through modulation of oxidative stress pathways .

Comparative Biological Activity Table

Propriétés

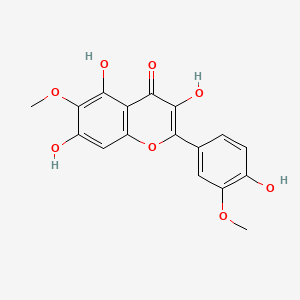

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-10-5-7(3-4-8(10)18)16-15(22)13(20)12-11(25-16)6-9(19)17(24-2)14(12)21/h3-6,18-19,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIDINOKCRFVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185433 | |

| Record name | Spinacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spinacetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3153-83-1 | |

| Record name | Spinacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPINACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FBC7BNF1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spinacetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 236 °C | |

| Record name | Spinacetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.